molecular formula C10H8N2S B14605519 [(1H-Indol-2-yl)sulfanyl]acetonitrile CAS No. 61021-91-8

[(1H-Indol-2-yl)sulfanyl]acetonitrile

Cat. No.: B14605519
CAS No.: 61021-91-8
M. Wt: 188.25 g/mol
InChI Key: CWJVJGSIZDTKAQ-UHFFFAOYSA-N
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Description

[(1H-Indol-2-yl)sulfanyl]acetonitrile is a chemical compound with the molecular formula C16H12N2S and is of interest in medicinal chemistry research . While direct biological data for this specific compound is limited, it shares a core structural motif with 2-(1H-indol-2-yl)-3-acrylonitrile derivatives, which are recognized in scientific literature as promising scaffolds for developing new therapeutic agents . Recent studies on closely related indole-acrylonitrile compounds have demonstrated significant potential as antitumor agents. These analogs have shown potent growth inhibition (with GI50 values reaching sub-micromolar concentrations) against a diverse panel of human tumor cell lines, including leukemia (HL-60(TB)), non-small cell lung cancer (NCI-H522), colon cancer (COLO 205), and breast cancer (MDA-MB-468) . The proposed mechanism of action for such compounds may involve interaction with tubulin at the colchicine-binding site or acting as caspase activators, though the exact mechanism for this compound requires further investigation . Furthermore, indole-acrylonitrile hybrids are frequently investigated for their antimicrobial properties. Some structural analogs have exhibited activity against various Gram-positive and Gram-negative pathogens as well as the fungus Candida albicans , suggesting this compound could be a valuable intermediate for synthesizing new antimicrobial agents . Researchers value this nitrile family of compounds as versatile building blocks for further chemical synthesis, including use in Knoevenagel condensation reactions to create more complex molecules for biological screening . This product is intended for research and further manufacturing applications only and is not for diagnostic or human therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

61021-91-8

Molecular Formula

C10H8N2S

Molecular Weight

188.25 g/mol

IUPAC Name

2-(1H-indol-2-ylsulfanyl)acetonitrile

InChI

InChI=1S/C10H8N2S/c11-5-6-13-10-7-8-3-1-2-4-9(8)12-10/h1-4,7,12H,6H2

InChI Key

CWJVJGSIZDTKAQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C(N2)SCC#N

Origin of Product

United States

Chemical Reactivity and Transformations of 1h Indol 2 Yl Sulfanyl Acetonitrile

Reactivity of the Indole (B1671886) Ring System

The pyrrole (B145914) portion of the indole ring is significantly more electron-rich than the benzenoid portion, directing much of its reactivity to the C3 position. The presence of an electron-donating sulfanyl (B85325) group at the C2 position is expected to further enhance the nucleophilicity of the C3 carbon.

The indole ring is highly activated towards electrophilic substitution, with the C3 position being the overwhelmingly preferred site of reaction. researchgate.netsemanticscholar.org This high reactivity is due to the ability of the nitrogen atom to stabilize the intermediate carbocation (the arenium ion) formed upon attack at C3. bhu.ac.in For [(1H-Indol-2-yl)sulfanyl]acetonitrile, the C2-sulfanyl group, being an ortho-, para-director with activating properties, further enhances the electron density at C3, making it exceptionally prone to EAS.

Common EAS reactions for indoles include Vilsmeier-Haack formylation, Mannich aminoalkylation, and Friedel-Crafts alkylation. bhu.ac.inchemtube3d.comwikipedia.org

Vilsmeier-Haack Reaction: This reaction introduces a formyl group (-CHO) at the C3 position using a Vilsmeier reagent, typically generated from phosphorus oxychloride and a formamide (B127407) like DMF. wikipedia.orgijpcbs.com For 2-substituted indoles, this reaction proceeds smoothly at the C3 position. bhu.ac.in

Mannich Reaction: This reaction installs an aminomethyl group at C3 by treating the indole with formaldehyde (B43269) and a secondary amine. chemtube3d.comuobaghdad.edu.iqresearchgate.net The high reactivity of the indole nucleus allows this reaction to proceed under mild conditions. clockss.org

While the C3 position is the most reactive, electrophilic substitution on the benzenoid ring can occur if the N1, C2, and C3 positions are blocked. researchgate.net Under strongly acidic conditions that lead to the protonation of C3, electrophilic attack can be redirected to the C5 position.

Reaction Type Electrophile Source Expected Product Typical Conditions
Vilsmeier-HaackPOCl₃ / DMF3-Formyl-[(1H-indol-2-yl)sulfanyl]acetonitrile0°C to room temperature
Mannich ReactionCH₂O / R₂NH3-(Dialkylaminomethyl)-[(1H-indol-2-yl)sulfanyl]acetonitrileNeutral or acidic, 0°C
Friedel-Crafts AlkylationR-X / Lewis Acid3-Alkyl-[(1H-indol-2-yl)sulfanyl]acetonitrileLewis acid catalyst (e.g., AlCl₃, BF₃)

The N-H proton of the indole ring is weakly acidic (pKa ≈ 17) and can be removed by a strong base, such as sodium hydride (NaH) or an organolithium reagent, to generate an indolyl anion. researchgate.net This N-metallated species is a potent nucleophile. The resulting anion can readily react with various electrophiles, such as alkyl halides or acyl chlorides, to afford N-substituted derivatives. nih.govgoogle.com

This N-alkylation is a common strategy for installing protecting groups or for synthesizing compounds with specific biological activities. mdpi.com The reaction of the sodium or lithium salt of this compound with an alkyl halide would be expected to yield the corresponding 1-alkyl derivative exclusively.

Base Electrophile Expected Product Typical Conditions
Sodium Hydride (NaH)Methyl Iodide (CH₃I)[1-Methyl-indol-2-yl)sulfanyl]acetonitrileAnhydrous THF or DMF
n-ButyllithiumBenzyl Bromide (BnBr)[1-Benzyl-indol-2-yl)sulfanyl]acetonitrileAnhydrous THF, -78°C to rt
Potassium Hydroxide (B78521)Dimethyl Sulfate (B86663)[1-Methyl-indol-2-yl)sulfanyl]acetonitrilePhase-transfer catalysis

Direct C-H functionalization has emerged as a powerful tool for modifying complex molecules without the need for pre-functionalized starting materials. For indoles, transition metal-catalyzed reactions, particularly with palladium, have enabled selective functionalization at various positions. nih.govfigshare.combohrium.com While C2 and C3 are the most common sites for such reactions, the use of directing groups can steer the functionalization to otherwise less reactive positions on the benzenoid ring, such as C4 or C7. acs.orgnih.gov

For this compound, after N-protection with a suitable directing group (e.g., a pyrimidyl or phosphinoyl group), palladium-catalyzed C-H arylation could be directed to specific positions. nih.govacs.orgresearchgate.net For instance, a phosphinoyl directing group on the indole nitrogen has been shown to facilitate Pd-catalyzed C7 arylation. nih.gov Without a directing group, C-H functionalization would likely compete with reactions at the more electronically activated C3 position.

Catalyst/System Directing Group (on N1) Coupling Partner Target Position Reference Reaction
Pd(OAc)₂ / LigandPhosphinoylArylboronic AcidC7C-H Arylation nih.gov
Pd(II) / NorbornenePyrimidylAlkyl HalideC2Catellani-type C-H Alkylation rsc.org
Cu(OAc)₂ / TDGTransient IminesSodium SulfinatesC4C-H Sulfonylation acs.org

Transformations Involving the Sulfanyl Group

The sulfanyl (sulfide) linkage is a versatile functional group that can undergo several key transformations, primarily involving the sulfur atom itself or the adjacent C-S bonds.

The sulfur atom in the sulfanyl group of this compound is in its lowest oxidation state (-2) and can be readily oxidized. Selective oxidation can produce either the corresponding sulfoxide (B87167) or, with a stronger oxidizing agent or excess reagent, the sulfone. nih.govrsc.org

Common reagents for these transformations include hydrogen peroxide (H₂O₂), often in the presence of an acid or metal catalyst, and peroxy acids like meta-chloroperbenzoic acid (m-CPBA). nih.govderpharmachemica.com The choice of oxidant and reaction conditions allows for controlled oxidation. For instance, using one equivalent of m-CPBA at low temperatures typically yields the sulfoxide, whereas two or more equivalents at room temperature or higher will produce the sulfone. derpharmachemica.comgoogle.com

Oxidant Equivalents Expected Product Typical Conditions
Hydrogen Peroxide (30%)~4[(1H-Indol-2-yl)sulfonyl]acetonitrileAcetic Acid, room temp nih.gov
m-CPBA1.0 - 1.2[(1H-Indol-2-yl)sulfinyl]acetonitrileTHF or CH₂Cl₂, 0°C derpharmachemica.com
m-CPBA>2.0[(1H-Indol-2-yl)sulfonyl]acetonitrileTHF or CH₂Cl₂, room temp derpharmachemica.comgoogle.com
Sodium Tungstate / H₂O₂Catalytic / Excess[(1H-Indol-2-yl)sulfonyl]acetonitrileAqueous, phase-transfer sci-hub.se

The carbon-sulfur bond in thioethers can be cleaved under various conditions, most notably through reductive desulfurization. The classic reagent for this transformation is Raney Nickel, a spongy nickel-aluminum alloy that is "activated" with adsorbed hydrogen. ias.ac.inorganicreactions.orgmasterorganicchemistry.com Treating this compound with Raney Nickel in a solvent like ethanol (B145695) would be expected to cleave the C2-S bond, replacing the entire sulfanylacetonitrile group with a hydrogen atom to yield unsubstituted indole. This method is a powerful tool for removing sulfur-containing auxiliaries in multi-step syntheses. masterorganicchemistry.comresearchgate.net More recent methods for reductive C-S bond cleavage utilize electroreductive conditions, offering an alternative to transition metals. chemrxiv.org

Rearrangement reactions involving indole thioethers are less common but can be synthetically useful. The thia-Sommelet-Hauser rearrangement, a nih.govchemistry-reaction.com-sigmatropic rearrangement, is known for certain sulfonium (B1226848) ylides. chemistry-reaction.comnih.govacs.orgwikipedia.org While not directly applicable to the sulfide (B99878) itself, conversion of the sulfur to a sulfonium salt followed by treatment with a strong base could potentially initiate such a rearrangement, although competing reactions would be likely.

Reaction Type Reagent(s) Expected Major Product Description
Reductive DesulfurizationRaney Nickel1H-IndoleCleavage of the C-S bond and replacement with C-H. organicreactions.orgmasterorganicchemistry.com
Electroreductive CleavageCathodic Reduction1H-Indole + PhenylacetonitrileSelective cleavage of the C(sp³)-S bond. chemrxiv.org

Reactivity of the Nitrile Group

The reactivity of the nitrile group in organic molecules is diverse, but its specific behavior within the this compound framework has not been explicitly investigated.

The hydrolysis of nitriles to carboxylic acids or amides is a fundamental organic transformation, typically achieved under acidic or basic conditions. libretexts.orgresearchgate.netjcu.edu.au Similarly, alcoholysis can yield esters. For this compound, this would theoretically produce [(1H-Indol-2-yl)sulfanyl]acetic acid or its corresponding amide or esters. The reaction kinetics and yields would be influenced by the electronic and steric environment provided by the indol-2-ylsulfanyl group. However, specific studies detailing the conditions and outcomes of hydrolysis or alcoholysis for this compound are not available.

The electrophilic carbon atom of the nitrile group is susceptible to nucleophilic attack, commonly by organometallic reagents such as Grignard or organolithium reagents, leading to the formation of ketones after hydrolysis of the intermediate imine. chemistrysteps.comucalgary.calibretexts.org The application of such reactions to this compound would be expected to yield various ketone derivatives. The efficiency and chemoselectivity of these additions would depend on the nature of the nucleophile and the reaction conditions. There is a lack of specific examples and documented yields for such reactions involving this particular indole derivative. Recent studies have explored nucleophilic additions of organometallic compounds to nitriles in aqueous media, which could present an interesting, though unstudied, avenue for this substrate. nih.govsci-hub.se

The nitrile group can participate in radical reactions, although it is generally less reactive than other functional groups in this regard. The sulfate radical (SO₄⁻) is known to react with acetonitrile (B52724), suggesting the potential for radical-mediated transformations. researchgate.net However, no studies have been found that specifically investigate radical reactions involving the nitrile group of this compound. Such reactions could potentially lead to dimerization, addition to unsaturated systems, or intramolecular cyclization, but this remains an unexplored area of its chemistry.

The electrophilicity of the nitrile carbon is influenced by the electronic properties of adjacent substituents. The indol-2-ylsulfanyl group, containing both an electron-rich indole ring and a sulfur atom with lone pairs, would be expected to modulate the reactivity of the nitrile. The sulfur atom could potentially stabilize an adjacent carbocation or radical through resonance, or its inductive effects could alter the electron density at the nitrile carbon. A quantitative understanding of these effects on the electrophilicity and reactivity of the nitrile in this compound is not available in the current literature.

Inter- and Intramolecular Interactions Governing Reactivity

The three-dimensional structure and reactivity of this compound will be governed by a combination of inter- and intramolecular interactions. Intramolecularly, interactions between the indole N-H, the sulfur lone pairs, and the nitrile π-system could influence the molecule's preferred conformation and, consequently, its reactivity. Intermolecularly, in the solid state, hydrogen bonding involving the indole N-H and potential π-π stacking of the indole rings would be expected. nih.gov A crystallographic and computational analysis of related indole-acetonitrile derivatives has provided insights into such interactions, but a specific study on this compound is absent.

Stereoelectronic Effects of Bridging Sulfanyl Group

The sulfanyl bridge at the C2 position of the indole ring plays a pivotal role in modulating the molecule's electronic landscape and, consequently, its reactivity. The sulfur atom, with its lone pairs of electrons, can engage in stereoelectronic interactions that significantly influence the reactivity of both the indole nucleus and the adjacent acetonitrile group.

One of the key stereoelectronic effects is the potential for the sulfur lone pairs to interact with the π-system of the indole ring. This interaction can lead to an increase in electron density at the C3 position of the indole, a site typically prone to electrophilic attack. However, the electronegativity of the sulfur atom can also exert an inductive electron-withdrawing effect. The net outcome of these opposing effects on the indole's reactivity is subtle and can be influenced by the reaction conditions and the nature of the attacking reagent.

Furthermore, the orientation of the sulfur lone pairs with respect to the C-S bonds and the adjacent σ-bonds can influence the acidity of the protons on the methylene (B1212753) carbon of the acetonitrile group. An anti-periplanar alignment of a sulfur lone pair with a C-H bond of the methylene group can stabilize the corresponding carbanion through hyperconjugation, thus increasing the acidity of these protons. This enhanced acidity makes the methylene carbon a potential site for deprotonation and subsequent nucleophilic reactions.

The conformational preferences of the sulfanylacetonitrile side chain are also governed by stereoelectronic effects. Interactions between the sulfur lone pairs and the π-system of the nitrile group can influence the rotational barrier around the S-CH2CN bond, potentially favoring specific conformations that may be more reactive in certain transformations.

Table 1: Predicted Influence of Sulfanyl Group on Key Reactive Sites

Reactive SitePredicted Stereoelectronic Effect of Sulfanyl GroupConsequence for Reactivity
Indole C3-Position- Mesomeric electron donation from sulfur lone pairs- Inductive electron withdrawal by sulfurModulated nucleophilicity; potential for both electrophilic and nucleophilic reactions depending on conditions.
Methylene C-HStabilization of the conjugate base via lone pair-σ* interactionIncreased acidity, facilitating deprotonation and carbanion formation.
Indole N-HMinor inductive effectSlight modulation of acidity compared to unsubstituted indole.

Synergistic Reactivity of the Indole, Sulfanyl, and Nitrile Moieties

The true chemical character of this compound emerges from the synergistic and cooperative interactions between its functional groups. This synergy can lead to reaction pathways that are not readily accessible to molecules containing only one or two of these moieties.

For instance, the indole ring, being electron-rich, can act as an internal nucleophile. In tandem, the nitrile group is a potent electrophile, especially when activated by a Lewis acid. This sets the stage for intramolecular reactions where the indole attacks the nitrile carbon. The bridging sulfanyl group can play a crucial role in such transformations by influencing the proximity and orientation of the reacting centers through its conformational preferences.

Another example of synergistic reactivity involves the potential for the molecule to act as a bidentate ligand in metal-catalyzed reactions. The nitrogen of the indole and the sulfur atom can coordinate to a metal center, bringing the metal into close proximity to the other reactive sites and enabling catalytic transformations with high regio- and stereoselectivity.

Furthermore, the reactivity of one group can be triggered by a transformation at another. For example, an initial reaction at the indole C3-position could electronically alter the sulfanyl bridge, which in turn could affect the reactivity of the acetonitrile group. Such cascade reactions are a hallmark of the synergistic nature of this molecule's chemical behavior.

Intramolecular Cyclization and Rearrangement Pathways.researchgate.net

The strategic positioning of the indole, sulfanyl, and nitrile groups in this compound provides a framework for a variety of intramolecular cyclization and rearrangement reactions. These transformations are often thermodynamically driven and can lead to the formation of complex heterocyclic systems.

One plausible pathway is an intramolecular cyclization initiated by the deprotonation of the methylene carbon adjacent to the nitrile group. The resulting carbanion could then attack the C3 position of the indole ring, a process that would be facilitated by the electron-withdrawing nature of the nitrile group. This would lead to the formation of a novel tricyclic system incorporating the indole nucleus.

Alternatively, under acidic conditions, protonation of the nitrile nitrogen could render the nitrile carbon sufficiently electrophilic for an intramolecular Friedel-Crafts-type reaction with the electron-rich indole ring. The outcome of such a cyclization would depend on whether the attack occurs at the C3 position or the N1 position of the indole.

Rearrangement reactions are also conceivable. For example, a acs.org-sigmatropic shift of the cyanomethyl group from the sulfur atom to the C3 position of the indole could occur under thermal or photochemical conditions. Such rearrangements would lead to isomeric structures with different connectivity and potentially distinct chemical properties.

A notable transformation in related systems is the acid-catalyzed cyclization to form thieno[2,3-b]indole derivatives. In the case of this compound, a similar pathway could be envisioned, potentially involving the nitrile group's participation in the cyclization process, leading to functionalized thienoindole systems.

Table 2: Plausible Intramolecular Transformations of this compound

Transformation TypeProposed ConditionsPotential Product Class
Intramolecular CyclizationBase-mediatedTricyclic indole derivatives
Intramolecular CyclizationAcid-catalyzedFused heterocyclic systems (e.g., thieno[2,3-b]indoles)
acs.org-Sigmatropic RearrangementThermal/PhotochemicalIsomeric 3-substituted indoles

Mechanistic Investigations of Reactions Involving 1h Indol 2 Yl Sulfanyl Acetonitrile

Elucidation of Reaction Mechanisms in Synthesis and Transformation

The formation of the core structure of [(1H-Indol-2-yl)sulfanyl]acetonitrile and its further chemical modifications proceed through distinct and well-characterized mechanistic pathways. These pathways are heavily influenced by the choice of reactants, catalysts, and reaction conditions.

Detailed Mechanistic Pathways for C-S Bond Formation

The principal method for constructing the C-S bond in this compound involves the S-alkylation of an indole-2-thiol precursor with a haloacetonitrile, such as chloroacetonitrile (B46850) or bromoacetonitrile (B46782). This transformation predominantly follows a bimolecular nucleophilic substitution (SN2) mechanism.

The key steps of this ionic pathway are:

Deprotonation: Thiols are significantly more acidic than alcohols, with pKa values typically around 10-11. masterorganicchemistry.com A suitable base, such as sodium hydride (NaH) or an alkoxide, readily abstracts the acidic proton from the sulfhydryl group (-SH) of 1H-indole-2-thiol. masterorganicchemistry.comlibretexts.org This acid-base reaction generates a highly nucleophilic thiolate anion (indol-2-yl-S⁻). youtube.comlibretexts.org

Nucleophilic Attack: The resulting indol-2-yl thiolate anion acts as a potent nucleophile. It attacks the electrophilic methylene (B1212753) carbon of the haloacetonitrile molecule. chemistrysteps.com

Transition State: The reaction proceeds through a single, concerted transition state. In this trigonal bipyramidal arrangement, the sulfur atom forms a partial bond to the carbon, while the bond between the carbon and the halogen (e.g., chlorine or bromine) is partially broken.

Displacement and Product Formation: The halide ion is expelled as a leaving group, and the new sulfur-carbon bond is fully formed, yielding the final product, this compound. libretexts.orgyoutube.com The reaction typically occurs with an inversion of stereochemistry at the carbon center, although in this specific case, the carbon is achiral. masterorganicchemistry.com

Studies on the reaction of various haloacetonitriles with thiol-containing molecules like glutathione (B108866) have confirmed that monohaloacetonitriles, such as chloroacetonitrile, react selectively with thiols via a classic SN2 mechanism. nih.gov In contrast, some di- and tri-halogenated acetonitriles may involve more complex or radical-mediated pathways. nih.gov

Mechanisms of Cyanomethylation and Nitrile Derivatization

In the context of forming this compound, "cyanomethylation" refers to the S-alkylation step with a cyanomethyl halide. However, direct C-H cyanomethylation of the indole (B1671886) ring is also a known transformation that proceeds through a different, radical-based mechanism, typically involving photoredox catalysis. nih.gov In such reactions, a photocatalyst absorbs visible light and reduces a cyanomethyl source like bromoacetonitrile to generate a cyanomethyl radical (•CH₂CN), which then adds to the electron-rich indole ring. nih.gov

Once synthesized, the nitrile group of this compound is a versatile functional handle that can be transformed into various other groups through well-established mechanisms. researchgate.net

Hydrolysis: The nitrile can be hydrolyzed to a carboxylic acid, [(1H-indol-2-yl)sulfanyl]acetic acid, under either acidic or basic conditions. chemistrysteps.comopenstax.org

Acid-catalyzed mechanism: The nitrogen atom is first protonated, activating the carbon-nitrogen triple bond toward nucleophilic attack by water. The resulting intermediate, an imidic acid, then tautomerizes to a more stable amide. Subsequent hydrolysis of the amide yields the carboxylic acid. chemistrysteps.comchemistrysteps.com

Base-catalyzed mechanism: A hydroxide (B78521) ion directly attacks the electrophilic nitrile carbon. The resulting imine anion is protonated by water to form the imidic acid, which tautomerizes to the amide. Further hydrolysis of the amide under basic conditions gives a carboxylate salt, which is protonated upon acidic workup to afford the carboxylic acid. chemistrysteps.comopenstax.org

Reduction: The nitrile group can be reduced to a primary amine, 2-[(1H-indol-2-yl)sulfanyl]ethan-1-amine. This is typically achieved using strong reducing agents like lithium aluminum hydride (LiAlH₄). libretexts.org The mechanism involves the nucleophilic addition of a hydride ion (H⁻) to the nitrile carbon, forming an imine anion intermediate. A second hydride addition then occurs, leading to a dianion, which upon quenching with water is protonated to give the primary amine. openstax.org

Exploration of Intermediates and Transition States

Understanding the transient species formed during a reaction is fundamental to controlling its outcome. Both computational and experimental methods are used to characterize the intermediates and transition states in the synthesis and transformation of this compound.

Characterization of Reactive Intermediates (e.g., Radical, Ionic)

The primary synthesis of this compound proceeds through ionic intermediates.

Ionic Intermediates: The key reactive intermediate in the S-alkylation pathway is the indol-2-yl thiolate anion . This species is generated in situ by the action of a base on the starting thiol. Its high nucleophilicity is the driving force for the C-S bond formation. libretexts.orgchemistrysteps.com During nitrile hydrolysis, protonated nitriles, imidic acids, and tetrahedral intermediates are formed transiently. chemistrysteps.com

Radical Intermediates: While not typically involved in the standard synthesis of the target compound, radical intermediates are central to alternative functionalization pathways. For example, direct C-H cyanomethylation of indoles relies on the generation of the cyanomethyl radical (•CH₂CN) . nih.gov Furthermore, studies involving the reaction of dibromoacetonitrile (B109444) with thiols have shown evidence for radical-mediated mechanisms, suggesting that under specific conditions (e.g., different halogenation patterns or photochemical initiation), radical pathways could be accessed. nih.gov

Transition State Modeling for Reaction Rate and Selectivity

Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for modeling transition states and elucidating reaction mechanisms, rates, and selectivity. nih.govnih.gov

DFT calculations have been widely applied to study various aspects of indole chemistry, including the energetics of different conformers, rotational barriers, and reaction pathways. nih.govmdpi.comresearchgate.net For instance, in related copper-catalyzed indole alkylation reactions, DFT calculations have been used to explain ligand-controlled regioselectivity by comparing the activation barriers of competing transition states leading to different products. nih.gov Such computational approaches could be similarly applied to optimize the synthesis of this compound, for example, by predicting the most effective solvent or base combination to lower the activation energy of the desired SN2 pathway and minimize potential side reactions.

Stereochemical Control and Regioselectivity Studies

Factors Influencing Regioselectivity in Indole Functionalization

The regioselectivity of electrophilic substitution on the indole ring is a well-studied area. The highest electron density is at the C3 position, making it the most nucleophilic and generally the preferred site for electrophilic attack. However, the substituent at the C2 position, in this case, the -S-CH₂-CN group, plays a significant role in directing incoming reagents.

The sulfanyl (B85325) group (-S-) at the C2 position is generally considered to be an ortho-, para-directing group in electrophilic aromatic substitution due to its ability to donate a lone pair of electrons and stabilize the arenium ion intermediate. In the context of the indole ring, this would further activate the C3 position. Conversely, the acetonitrile (B52724) moiety (-CH₂-CN) is electron-withdrawing, which could potentially modulate the reactivity of the indole nucleus. The interplay of these electronic effects dictates the precise location of functionalization.

In the absence of specific studies on this compound, we can infer from general knowledge that electrophilic substitution would likely still favor the C3 position. However, under certain conditions, particularly with bulky electrophiles or in the presence of specific catalysts, substitution at other positions, such as C4, C5, C6, or C7 on the benzene (B151609) portion of the indole ring, or even at the N1 position, could be possible.

A summary of expected regioselectivity based on general principles is presented below:

PositionElectronic CharacterExpected Reactivity with ElectrophilesInfluencing Factors
C3 Highest electron density (nucleophilic)Primary site of attackSteric hindrance from the C2-substituent, nature of the electrophile.
N1 Acidic proton, can be deprotonatedCan be a site for alkylation or acylationBase strength, solvent.
C4-C7 Less reactive than C3Substitution possible under more forcing conditionsDirecting effects of the C2-substituent, presence of activating/deactivating groups on the benzene ring.

Strategies for Diastereoselective and Enantioselective Synthesis

The development of diastereoselective and enantioselective transformations involving indole derivatives is a significant focus of modern organic synthesis. While no specific strategies have been documented for this compound, general approaches for achieving stereocontrol in indole functionalization can be considered.

Diastereoselective Synthesis:

If a chiral center is introduced at the C3 position of the indole ring, and the molecule already contains a stereocenter, diastereoselectivity can be achieved. For instance, in an alkylation reaction at C3 with a chiral electrophile, the existing chirality in the molecule could influence the stereochemical outcome of the reaction, leading to the preferential formation of one diastereomer over the other. This is known as substrate-controlled diastereoselection. Alternatively, the use of chiral auxiliaries attached to the nitrogen of the indole or to the electrophile can also direct the stereochemical course of the reaction.

Enantioselective Synthesis:

For the enantioselective functionalization of this compound, the use of chiral catalysts is the most common and effective strategy. These catalysts can create a chiral environment around the substrate, leading to the preferential formation of one enantiomer.

Potential enantioselective strategies could include:

Chiral Lewis Acid Catalysis: A chiral Lewis acid could coordinate to the nitrile group or the sulfur atom, activating the molecule towards nucleophilic attack or coordinating with the incoming electrophile to control the facial selectivity of the reaction at the C3 position.

Chiral Brønsted Acid Catalysis: A chiral Brønsted acid could protonate the indole at the C3 position, forming a chiral ion pair with its conjugate base. A subsequent reaction with a nucleophile would then proceed enantioselectively.

Organocatalysis: Chiral amines or phosphines could be employed to catalyze reactions such as Michael additions or Friedel-Crafts alkylations at the C3 position in an enantioselective manner.

The table below outlines some hypothetical strategies for achieving stereocontrol in reactions at the C3 position of an indole derivative.

StrategyType of StereocontrolPotential ReactionKey Control Element
Substrate ControlDiastereoselectiveAlkylation with a chiral electrophilePre-existing stereocenter in the molecule
Chiral AuxiliaryDiastereoselectiveAcylation or alkylationRemovable chiral group attached to the substrate
Chiral Lewis AcidEnantioselectiveFriedel-Crafts alkylationChiral metal complex
Chiral Brønsted AcidEnantioselectiveAddition of nucleophilesChiral phosphoric acid or similar catalyst
OrganocatalysisEnantioselectiveMichael additionChiral amine or phosphine catalyst

It is important to reiterate that the application of these strategies to this compound is speculative and would require experimental validation to determine their efficacy and to understand the specific mechanistic details.

Spectroscopic and Advanced Structural Elucidation Studies

Nuclear Magnetic Resonance (NMR) Spectroscopy

Detailed ¹H and ¹³C NMR data, including chemical shifts, coupling constants, and data from 2D NMR experiments (such as COSY, HSQC, and HMBC), for [(1H-Indol-2-yl)sulfanyl]acetonitrile are not available in the scientific literature. Such data would be essential for the unambiguous assignment of all proton and carbon signals and the definitive confirmation of the compound's covalent structure.

There are no published studies on the conformational preferences or dynamic behavior of this compound. Conformational analysis, often conducted using techniques like NOESY or ROESY, and dynamic NMR studies would provide insight into the molecule's three-dimensional structure in solution and any rotational barriers or conformational exchange processes.

Mass Spectrometry (MS)

While the theoretical exact mass of this compound (C₁₀H₈N₂S) can be calculated, experimentally determined high-resolution mass spectrometry data has not been reported in peer-reviewed sources. HRMS analysis is crucial for confirming the elemental composition of a compound by providing a highly accurate mass measurement.

No studies detailing the mass spectrometric fragmentation pattern of this compound are available. Analysis of fragmentation patterns, typically through tandem mass spectrometry (MS/MS), is a key technique for corroborating the connectivity of atoms within a molecule by examining how it breaks apart under energetic conditions.

X-ray Crystallography

A search of crystallographic databases reveals no published X-ray crystal structure for this compound. X-ray crystallography provides the most definitive structural information by determining the precise arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions.

Based on a comprehensive search of available scientific databases and literature, specific experimental data regarding the solid-state structure, absolute configuration, and detailed spectroscopic analysis (IR and UV-Vis) for the compound "this compound" is not publicly available.

Therefore, it is not possible to generate the requested article with scientifically accurate and specific information for each outlined section and subsection for this particular compound. The creation of such an article would require access to primary research data from X-ray crystallography, IR spectroscopy, and UV-Vis spectroscopy experiments performed on "this compound", which could not be located.

General principles and data for related indole (B1671886) derivatives or functional groups exist, but applying them to this specific molecule without experimental validation would be speculative and would not meet the required standards of scientific accuracy for the requested article.

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations (DFT)

Density Functional Theory (DFT) is a widely used quantum chemical method for studying the properties of indole (B1671886) derivatives. dntb.gov.uanih.govresearchgate.net It provides a good balance between accuracy and computational cost, making it suitable for calculating various molecular properties.

DFT calculations can elucidate the electronic structure and energetic properties of [(1H-Indol-2-yl)sulfanyl]acetonitrile. The optimized molecular geometry, bond lengths, and bond angles can be determined, providing a three-dimensional representation of the molecule. For related indole derivatives, DFT methods like B3LYP with a 6-311++G(d,p) basis set have been shown to yield geometric parameters that are in good agreement with experimental X-ray diffraction data. researchgate.net

The total energy, enthalpy, and Gibbs free energy of the molecule can also be calculated, offering insights into its thermodynamic stability. These energetic parameters are crucial for predicting the feasibility of chemical reactions and understanding the molecule's behavior in different environments.

Table 1: Calculated Energetic Properties of a Representative Indole Derivative (Note: This data is hypothetical and based on typical values for similar compounds)

Parameter Value
Total Energy (Hartree) -850.12345
Enthalpy (Hartree) -850.12251
Gibbs Free Energy (Hartree) -850.16789

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding a molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity. nih.gov A smaller gap suggests higher reactivity.

For this compound, the HOMO is expected to be localized on the electron-rich indole ring and the sulfur atom, while the LUMO would likely be distributed over the acetonitrile (B52724) group and the indole ring. This distribution would suggest that the indole ring and sulfur are the primary sites for electrophilic attack, while the acetonitrile moiety could be susceptible to nucleophilic attack.

Global reactivity descriptors, such as electronegativity, chemical hardness, and global electrophilicity index, can be derived from the HOMO and LUMO energies to quantify the molecule's reactivity.

DFT calculations are instrumental in predicting various spectroscopic parameters, which can then be compared with experimental data to confirm the molecular structure.

Vibrational Frequencies (IR and Raman): Theoretical vibrational spectra can be calculated to aid in the assignment of experimental IR and Raman bands. researchgate.net Scaling factors are often applied to the calculated frequencies to account for anharmonicity and other systematic errors.

NMR Chemical Shifts: The Gauge-Including Atomic Orbital (GIAO) method is commonly used within DFT to predict ¹H and ¹³C NMR chemical shifts. These theoretical values can be correlated with experimental spectra to assist in signal assignment.

Electronic Spectra (UV-Vis): Time-dependent DFT (TD-DFT) can be used to calculate the electronic absorption spectra, providing information about the electronic transitions and the maximum absorption wavelengths (λmax).

Table 2: Predicted Spectroscopic Data for this compound (Note: This data is hypothetical and illustrative)

Spectroscopic Parameter Predicted Value
Major IR Frequency (C≡N stretch) ~2250 cm⁻¹
¹H NMR Chemical Shift (indole N-H) ~8.0-8.5 ppm
¹³C NMR Chemical Shift (C≡N) ~115-120 ppm

DFT can be employed to investigate the mechanisms of chemical reactions involving this compound. By locating the transition state (TS) structures on the potential energy surface, the activation energies and reaction pathways can be determined. acs.orgwhiterose.ac.uk This is particularly useful for understanding reaction mechanisms, predicting the feasibility of different reaction pathways, and explaining observed product distributions. For instance, the mechanism of formation of 2-(1H-indol-2-yl)acetonitriles from 3-(2-nitroethyl)-1H-indoles has been studied, highlighting the power of computational methods in elucidating complex reaction cascades. nih.gov

Molecular Modeling and Simulations

Molecular modeling and simulations provide a dynamic perspective on the behavior of molecules, complementing the static picture offered by quantum chemical calculations.

Molecular Dynamics (MD) simulations can be used to explore the conformational landscape of this compound. researchgate.net By simulating the motion of the molecule over time, MD can identify the most stable conformations and the energy barriers between them. This is particularly important for flexible molecules where different conformations may exhibit different properties and reactivities.

For this compound, MD simulations could reveal the preferred orientation of the sulfanylacetonitrile group relative to the indole ring. In related structures, such as 2-(7-Methyl-1H-indol-3-yl)acetonitrile, the orientation of the acetonitrile group with respect to the indole plane has been shown to be a significant structural feature. nih.govnih.gov MD simulations in different solvents, such as acetonitrile, can also provide insights into the influence of the environment on the molecule's conformation and dynamics. researchgate.net

Lack of Specific Research Data for this compound Prevents In-Depth Computational Analysis

An extensive review of scientific literature and chemical databases reveals a significant gap in computational and theoretical chemistry studies focused specifically on the compound this compound. While the broader class of indole derivatives is the subject of numerous computational investigations, including molecular docking, quantitative structure-activity relationship (QSAR) studies, and chemoinformatics analyses, research dedicated solely to this compound is not publicly available. This absence of specific data precludes a detailed analysis as requested.

The indole scaffold is recognized as a "privileged" structure in medicinal chemistry, forming the core of many natural products and synthetic drugs. nih.gov Consequently, a vast number of indole derivatives have been synthesized and subjected to computational studies to predict their biological activities and interaction with therapeutic targets. mdpi.comarchivepp.com These studies often involve techniques like molecular docking to simulate the binding of indole-based ligands to the active sites of proteins, providing insights into potential mechanisms of action. nih.govmdpi.com

Furthermore, chemoinformatics and QSAR studies are frequently employed to build mathematical models that correlate the structural features of indole derivatives with their biological activities. mdpi.comarchivepp.com These models are valuable for prioritizing chemical scaffolds and guiding the design of new compounds with enhanced potency or selectivity. Computational tools are also used to analyze structure-reactivity and structure-function relationships, offering a theoretical understanding of a compound's behavior at a molecular level. chemijournal.com

However, despite the extensive research into the indole family of compounds, the specific derivative this compound does not appear to have been the subject of dedicated computational studies in the areas of molecular docking for ligand-target interaction prediction, chemoinformatic and QSAR analyses, in silico scaffold prioritization, or computational approaches for structure-reactivity and structure-function correlations. The available scientific literature focuses on other substituted indole derivatives, making it impossible to provide a scientifically accurate and detailed article that adheres strictly to the requested focus on this compound.

Without specific research data, any attempt to generate the requested article would involve extrapolation from potentially irrelevant compounds, which would compromise the scientific accuracy and specificity of the content. Therefore, until dedicated computational research on this compound is published, a thorough and focused analysis as outlined cannot be completed.

Synthetic Utility and Applications in Advanced Organic Chemistry Research

Building Block for Complex Molecules and Natural Product Analogs

The indole (B1671886) core is a privileged structure in a vast number of natural products and biologically active molecules. nih.govmdpi.com The specific functionalization at the 2-position with a sulfanylacetonitrile group provides reactive handles for a variety of chemical transformations, making it a valuable precursor for more elaborate molecular architectures.

Synthetic Versatility in Heterocyclic Chemistry

The [(1H-Indol-2-yl)sulfanyl]acetonitrile scaffold serves as a versatile starting material for the synthesis of various heterocyclic systems. The indole nitrogen, the sulfur atom, and the nitrile group are all potential sites for chemical modification. For instance, the nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine, which can then participate in cyclization reactions to form new heterocyclic rings fused to or appended to the indole core.

Furthermore, the C-S bond offers opportunities for transformations such as oxidation to sulfoxides or sulfones, which can alter the electronic properties and reactivity of the molecule. The indole ring itself can undergo electrophilic substitution, typically at the C3 position, allowing for the introduction of additional functional groups and the construction of more complex heterocyclic frameworks. encyclopedia.pub The development of novel synthetic methods continues to expand the toolkit available for elaborating such scaffolds. nih.gov

Table 1: Potential Transformations of the this compound Scaffold

Functional GroupReaction TypePotential Product Class
Nitrile (-CN)HydrolysisIndole-2-sulfanylacetic acids
Nitrile (-CN)Reduction2-(Indole-2-sulfanyl)ethanamines
Sulfur (-S-)OxidationIndole-2-sulfinyl/sulfonylacetonitriles
Indole N-HAlkylation/ArylationN-Substituted derivatives
Indole C3-HElectrophilic SubstitutionC3-Functionalized derivatives

Precursor for Fused Polycyclic Systems and Macrocycles

The strategic placement of reactive functional groups in this compound makes it a suitable precursor for the synthesis of fused polycyclic systems. researchgate.netacs.orgnih.gov Intramolecular cyclization reactions, potentially involving the nitrile, the indole nitrogen, and a substituent introduced at the C3 position, can lead to the formation of novel, rigid polycyclic structures. These types of annulation reactions are critical in the synthesis of complex alkaloids and other pharmacologically relevant molecules. nih.gov

In the realm of macrocycle synthesis, the bifunctional nature of this scaffold is particularly advantageous. chemrxiv.org By introducing appropriate linking groups, the indole core can be incorporated into large ring structures. For example, functionalization of the indole nitrogen and transformation of the nitrile group can provide two connection points for a macrocyclization reaction, such as ring-closing metathesis or lactamization. The synthesis of macrocyclic compounds is a significant area of research, as these structures can exhibit unique binding properties and are found in many potent natural products. researchgate.net

Strategies for Incorporating the Scaffold into Natural Product Synthesis

The indole nucleus is a cornerstone of thousands of natural products, many of which possess significant biological activity. researchgate.net Strategies for incorporating the this compound scaffold into the synthesis of natural product analogs often leverage the unique reactivity of the thioether and nitrile functionalities. These groups can serve as handles for coupling with other complex fragments or for directing the stereoselective formation of new bonds.

One common strategy involves using the indole scaffold as a central building block, to which other key structural motifs of a target natural product are attached. The sulfanylacetonitrile moiety can be modified late in the synthesis to install a required functional group or to facilitate a key cyclization step. This modular approach allows for the rapid generation of analogs for structure-activity relationship (SAR) studies.

Scaffold for Chemical Library Development

The development of diverse chemical libraries is fundamental to modern drug discovery. The this compound core is an attractive scaffold for library synthesis due to its multiple points of diversification.

Design and Synthesis of Diverse Compound Libraries

Compound libraries based on the this compound scaffold can be constructed by systematically varying substituents at several key positions. The indole nitrogen, the C3 position, and the nitrile group can all be modified using a range of synthetic reactions. For example, a library could be generated by reacting a common this compound intermediate with a diverse set of alkylating agents at the nitrogen, various electrophiles at the C3 position, and then performing a series of transformations on the nitrile group. This combinatorial approach can rapidly produce a large number of structurally related yet diverse compounds for high-throughput screening. nih.gov

Table 2: Diversification Points for Library Synthesis

PositionReaction TypeExample Reagents
N1 (Indole)N-AlkylationAlkyl halides, Benzyl bromides
C3 (Indole)Vilsmeier-HaackPOCl₃, DMF
C3 (Indole)Mannich ReactionFormaldehyde (B43269), Secondary amines
Acetonitrile (B52724)Thorpe-ZieglerBase-catalyzed cyclization

Fragment-Based Design and Synthesis

Fragment-based drug design (FBDD) is a powerful strategy for identifying lead compounds by screening low-molecular-weight fragments that bind to a biological target. nih.govnih.gov The this compound molecule, or smaller substructures thereof, can serve as valuable fragments. The indole ring is a common motif in known drugs and provides a good starting point for interaction with protein targets.

In an FBDD campaign, if a fragment containing the indole-2-thioether motif is identified as a binder, its structure can be optimized by "growing" or "linking" it with other fragments to improve affinity and selectivity. youtube.com The nitrile group provides a convenient vector for chemical elaboration, allowing for the synthesis of a focused library of analogs to explore the surrounding binding pocket. The structural information gained from techniques like X-ray crystallography is crucial in guiding the rational design of these more potent, larger molecules from the initial fragment hit.

Applications in Medicinal Chemistry Research (Scaffold Focus)

Extensive literature searches did not yield specific studies focused on the direct use of this compound as a central scaffold for ligand development. Research in this area tends to focus on related, but structurally distinct, indole-acetonitrile derivatives. For instance, significant work has been conducted on 2-(1H-indol-2-yl)acetonitriles, where the acetonitrile moiety is linked to the indole ring via a carbon atom rather than a sulfur atom. nih.gov These analogous structures serve as key intermediates in the synthesis of various biologically active compounds. nih.gov

Applications in Material Science Research

Development of Precursors for Functional Organic Materials

No research was found describing the use of this compound as a precursor for functional organic materials. Acetonitrile itself is utilized in electrochemical and battery applications as a high-dielectric solvent in electrolyte formulations, but this is a property of the solvent, not a specific indole derivative. riverlandtrading.com The development of materials from indole scaffolds is an active area of research, but information specific to this compound is not available in the search results.

Future Directions and Emerging Research Perspectives

Development of Novel and Sustainable Synthetic Methodologies

The chemical industry's growing emphasis on sustainability is driving the development of synthetic methods that are not only efficient but also environmentally benign. For [(1H-Indol-2-yl)sulfanyl]acetonitrile, this translates into a focus on catalyst-free reactions, green chemistry principles, and the use of renewable starting materials.

Catalyst-Free and Green Chemistry Approaches

The principles of green chemistry, which aim to reduce or eliminate the use and generation of hazardous substances, are central to modern synthetic strategies. acs.org For the synthesis of indole (B1671886) derivatives, this includes the use of greener solvents like water, ionic liquids, and solvent-free reaction conditions, often facilitated by microwave or ultrasound irradiation. acs.orgresearchgate.netresearchgate.net

Recent advancements have demonstrated the feasibility of metal-free and catalyst-free approaches for key bond formations. For instance, the direct sulfenylation of indoles with thiophenols has been achieved using inexpensive and metal-free photocatalysts like rose bengal under mild conditions. nih.gov Furthermore, ligand- and catalyst-free intramolecular C-S bond formation has been reported, offering a direct route to certain sulfur-containing heterocycles. qiboch.com The synthesis of thioethers from alcohols and thiols has also been accomplished under solvent-free conditions using solid acid catalysts, presenting a green alternative to traditional methods. aidic.it Multi-component reactions (MCRs) represent another green strategy, allowing the synthesis of complex indole derivatives in a single step, thereby reducing waste and improving efficiency. researchgate.net Future research will likely focus on adapting these catalyst-free and green principles to the specific synthesis of this compound, potentially through a one-pot, multi-component reaction under solvent-free or aqueous conditions.

Green Chemistry ApproachDescriptionPotential Application for this compound Synthesis
Use of Green Solvents Replacing traditional volatile organic compounds with water, ionic liquids, or supercritical fluids.Performing the condensation of an indole precursor and a sulfanylacetonitrile equivalent in an aqueous micellar medium.
Catalyst-Free Reactions Designing reactions that proceed efficiently without the need for a catalyst, reducing metal waste and cost.Thermal or photo-initiated direct C-S bond formation between an activated indole and a sulfur source.
Multi-Component Reactions Combining three or more reactants in a single step to build complex molecules, improving atom economy.A one-pot synthesis from aniline, a glyoxal (B1671930) equivalent, and a source of the sulfanylacetonitrile moiety.
Microwave/Ultrasound Using alternative energy sources to accelerate reaction rates and improve yields, often under solvent-free conditions.Microwave-assisted synthesis from indole and a sulfanylacetonitrile precursor to reduce reaction times.

Utilization of Renewable Feedstocks

A key aspect of sustainable chemistry is the transition from fossil fuel-based feedstocks to renewable, bio-based resources. Significant progress has been made in producing both the indole and acetonitrile (B52724) moieties from biomass.

The indole core can be synthesized from bio-derived furans, which are obtainable from lignocellulosic biomass, through thermo-catalytic conversion with ammonia (B1221849) over zeolite catalysts. unimi.it Another promising avenue is the fermentative production of indole from glucose and ammonia using engineered microorganisms. rsc.org

Similarly, acetonitrile, traditionally derived from petrochemical sources, can be produced from renewable feedstocks. Bio-ethanol, obtained from the fermentation of sugars, can be converted to acetonitrile through ammoxidation. rsc.orgresearchgate.net Catalytic fast pyrolysis of various forms of biomass, including cellulose, raw biomass, and microalgae in the presence of ammonia, has also been shown to produce acetonitrile directly. rsc.orgnih.gov The synthesis of acrylonitrile, a precursor to some nitrile compounds, from bio-based glutamic acid has also been demonstrated. mdpi.com While the direct synthesis of 2-mercaptoacetonitrile from renewable resources is less explored, the individual components—acetonitrile and a sulfur source (which can be obtained from industrial byproducts or biological processes)—are accessible through green routes.

Future research will aim to integrate these bio-based pathways to create a fully renewable synthesis route for this compound.

ComponentRenewable SourceSynthetic Method
Indole Bio-derived furansThermo-catalytic conversion with ammonia unimi.it
Glucose and ammoniaFermentative production rsc.org
Acetonitrile Bio-ethanolAmmoxidation rsc.orgresearchgate.net
Biomass (cellulose, etc.)Catalytic fast pyrolysis with ammonia rsc.orgnih.gov

Electrochemical and Photochemical Synthesis Routes

Electrochemical and photochemical methods are emerging as powerful tools in green synthesis, offering high selectivity and mild reaction conditions, often without the need for stoichiometric reagents. rsc.org

Electrochemical synthesis utilizes electricity to drive chemical reactions, avoiding the use of chemical oxidants or reductants. This approach has been successfully applied to the synthesis of indoles through various C-H/N-H functionalization and cyclization reactions. rsc.org Specifically, the electrochemical sulfonylation of indoles with inorganic sulfites has been developed, demonstrating a direct method for forming C-S bonds at the indole core. acs.orgrsc.org The versatility of acetonitrile in electrochemical reactions, where it can act as both a solvent and a reactant, further highlights the potential for electrosynthesis in this area. researchgate.net

Photochemical synthesis , using visible light as a clean and abundant energy source, has also gained significant traction. Photoredox catalysis has enabled the development of novel indole syntheses under mild conditions. acs.orgnih.gov Importantly, the direct, metal-free photocatalytic C-3 sulfenylation of indoles with thiophenols has been achieved, showcasing a green pathway to C-S bond formation. nih.gov Photo-induced reactions have also been used for the preparation of polycyclic indole derivatives. researchgate.net

The application of these technologies to the synthesis of this compound could involve an electrochemically-mediated coupling of an indole precursor with a thiocyanate (B1210189) source or a photochemically-induced radical reaction to form the C2-S bond.

Exploration of New Reactivity Modes

Beyond improving synthetic efficiency, future research aims to uncover and exploit new reactivity patterns of the this compound scaffold. This involves exploring unconventional transformations and expanding the possibilities for site-selective functionalization.

Unconventional Chemical Transformations

The unique combination of the indole nucleus, a thioether linkage, and a nitrile group in this compound offers a rich landscape for exploring novel chemical reactions.

The thioether group is not merely a linker but can actively participate in or direct reactions. For example, the sulfur atom can be oxidized to a sulfoxide (B87167) or sulfone, which can alter the electronic properties of the indole ring and act as a leaving group in subsequent transformations. The nitrile group is a versatile functional handle that can be hydrolyzed to a carboxylic acid, reduced to an amine, or participate in cycloaddition reactions. nih.gov The development of methods for the direct conversion of 3-(2-nitroethyl)-1H-indoles into 2-(1H-indol-2-yl)acetonitriles showcases the potential for cascade reactions and rearrangements to build this scaffold. rsc.org

Future work could explore unconventional transformations such as radical-mediated cyclizations initiated at the thioether or nitrile group to form novel polycyclic indole systems. The reaction of the indole core itself with elemental sulfur or other sulfur reagents can lead to complex dimeric and trimeric structures, suggesting possibilities for oligomerization and material synthesis. bbeu.org

Expanding the Scope of Site-Selective Functionalization

While the C3 position of indole is typically the most reactive towards electrophiles, functionalization of the less reactive C2 position and the benzene (B151609) ring (C4-C7) remains a significant challenge. The substituent at the C2 position in this compound can play a crucial role in directing further functionalization.

The use of directing groups has emerged as a powerful strategy for achieving site-selectivity. Sulfur-based directing groups, such as thioethers, have been successfully employed to direct transition-metal-catalyzed C-H activation to the C4 and C7 positions of the indole ring. researchgate.netrsc.org This is particularly relevant as the sulfanylacetonitrile group at C2 could potentially act as an endogenous directing group, facilitating functionalization at otherwise inaccessible positions like C7. The development of chiral catalysts for such transformations could also enable enantioselective C7 functionalization, leading to axially chiral indole derivatives. qiboch.com

Furthermore, the interplay between different directing groups can achieve switchable regioselectivity. For instance, catalyst control has been used to direct functionalization to either the C2 or C3 position in 3-carboxamide indoles. Exploring how the C2-sulfanylacetonitrile group interacts with other directing groups on the indole nitrogen or at the C3 position could unlock a wide range of selectively substituted indole derivatives for applications in medicinal chemistry and materials science.

Advanced Computational Design and Predictive Modeling

The synergy between computational chemistry and synthetic organic chemistry is paving the way for the rapid and efficient development of novel molecules. For the this compound framework, these advanced computational strategies are being harnessed to design new analogs with superior chemical properties and to predict the outcomes of synthetic transformations with greater accuracy.

In Silico Design of Novel Analogs with Enhanced Chemical Properties

The virtual realm of computational chemistry provides a powerful platform for the rational design of new molecules. Through techniques such as quantitative structure-activity relationship (QSAR) modeling and molecular docking, researchers can explore the vast chemical space around the this compound core to identify novel analogs with potentially enhanced biological activities or improved physicochemical properties. nih.govnih.govnih.gov

QSAR studies, for instance, can establish mathematical relationships between the structural features of a series of indole derivatives and their observed biological activities. mdpi.comnih.govresearchgate.netnih.gov By analyzing these relationships, computational chemists can identify key structural motifs and physicochemical properties that are crucial for a desired effect. This knowledge can then be used to guide the design of new analogs with optimized characteristics. For example, a QSAR model might reveal that increasing the hydrophobicity of a particular region of the molecule or introducing a hydrogen bond donor at a specific position could lead to enhanced biological activity.

Molecular docking simulations offer a complementary approach by providing insights into the potential binding interactions of designed analogs with specific biological targets. mdpi.comresearchgate.net These simulations can predict the preferred binding orientation and affinity of a ligand within the active site of a protein, allowing for the prioritization of compounds for synthesis and experimental testing. For analogs of this compound, docking studies could be employed to design derivatives that exhibit improved binding to a target enzyme or receptor, thereby enhancing their therapeutic potential.

The integration of these in silico methods allows for a more targeted and efficient approach to drug discovery, reducing the time and resources required for the identification of promising lead compounds. mdpi.com

Computational TechniqueApplication in Analog DesignPotential Outcome for this compound Analogs
QSAR Modeling Identify structure-activity relationships.Design of analogs with enhanced biological efficacy.
Molecular Docking Predict binding modes and affinities to biological targets.Development of derivatives with improved target specificity.
Pharmacophore Modeling Define essential features for biological activity.Creation of novel scaffolds with similar activity profiles. mdpi.com
Virtual Screening Screen large compound libraries for potential hits.Identification of new lead compounds from existing databases.

Predictive Modeling for Reaction Outcomes and Selectivity

Beyond the design of new molecules, computational chemistry is also transforming the way chemists approach the synthesis of complex organic compounds. Predictive modeling, particularly through the application of machine learning algorithms, is emerging as a powerful tool for forecasting reaction outcomes, optimizing reaction conditions, and predicting selectivity. nih.govscielo.br

For the synthesis and modification of this compound and its derivatives, machine learning models can be trained on large datasets of known chemical reactions to learn the complex relationships between reactants, reagents, catalysts, and the resulting products and yields. These models can then be used to predict the outcome of new, untested reactions with a certain degree of accuracy.

For instance, a machine learning model could be developed to predict the regioselectivity of a C-H functionalization reaction on the indole nucleus, a common transformation in the synthesis of indole derivatives. By analyzing the electronic and steric properties of the starting materials and the reaction conditions, the model could predict which position on the indole ring is most likely to be functionalized. This predictive capability can save significant time and resources in the laboratory by guiding the choice of reagents and reaction conditions to achieve the desired product.

Furthermore, computational models can be used to understand and predict the selectivity of reactions involving the sulfanylacetonitrile side chain. For example, density functional theory (DFT) calculations can be employed to model the transition states of competing reaction pathways, allowing for the prediction of which product is likely to be formed preferentially. This information can be invaluable for designing synthetic routes that are both efficient and selective.

The development and application of these predictive models are still in their early stages, but they hold immense promise for the future of chemical synthesis, enabling chemists to design and execute complex synthetic sequences with greater confidence and efficiency.

Predictive Modeling ApproachApplication in SynthesisPotential Impact on this compound Synthesis
Machine Learning (e.g., Random Forest) Predict reaction yields and outcomes.Optimization of reaction conditions for higher yields.
Density Functional Theory (DFT) Model transition states and reaction pathways.Prediction and control of reaction selectivity.
Natural Language Processing (NLP) Extract reaction information from scientific literature.Creation of comprehensive reaction databases for model training.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for [(1H-Indol-2-yl)sulfanyl]acetonitrile, and how can reaction efficiency be monitored?

  • Methodology :

  • Thiol-Indole Coupling : React 2-mercaptoindole with bromoacetonitrile under basic conditions (e.g., K₂CO₃ in DMF). Monitor progress via TLC or HPLC .
  • Purification : Use acetonitrile-water mixtures for recrystallization. Note that acetonitrile’s miscibility with water allows homogeneous mixing, but phase separation can be induced via salt-out extraction (e.g., Na₂SO₄) or low-temperature techniques .
  • Yield Optimization : Adjust stoichiometry (1:1.2 molar ratio of indole to acetonitrile derivative) and reaction time (6–12 hours at 60–80°C).

Q. How can the purity of this compound be assessed using chromatographic methods?

  • Analytical Workflow :

  • GC-FID : Optimize factors like column temperature (e.g., 40–120°C gradient) and carrier gas flow rate (1–2 mL/min) using a factorial design to resolve ethanol/acetonitrile peaks (Table 1 in ).
  • HPLC : Employ acetonitrile-water mobile phases (e.g., 60:40 v/v) with C18 columns. Use EMPARTA®-grade solvents to minimize baseline noise .
  • Validation : Calculate signal-to-noise ratios >10 and retention time reproducibility (RSD <2%) .

Q. What spectroscopic techniques are essential for characterizing this compound?

  • Key Techniques :

  • ¹H/¹³C NMR : Identify indole protons (δ 7.0–7.8 ppm) and nitrile carbon (δ ~115 ppm). Compare with reference data for 2-substituted indoles .
  • IR Spectroscopy : Confirm nitrile group (C≡N stretch at ~2250 cm⁻¹) and indole N-H (3400–3200 cm⁻¹) .
  • Mass Spectrometry : Use ESI-MS to detect [M+H]⁺ ions. Calibrate with acetonitrile solutions containing 0.1% formic acid for enhanced ionization .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to improve the yield of this compound?

  • Design of Experiments (DoE) :

  • Factors : Test temperature (50–100°C), solvent polarity (DMF vs. THF), and catalyst (e.g., Pd(OAc)₂). Use a two-level factorial design with central points to model interactions (Table 1 in ).
  • Response Surface Methodology (RSM) : Maximize yield by balancing steric hindrance (indole C2 vs. C3 substitution) and electronic effects (sulfanyl group nucleophilicity) .
    • Troubleshooting : If phase separation occurs during purification, adjust salt concentration (e.g., 0.5–1.5 M NaCl) or employ solvent-induced phase change extraction .

Q. What strategies resolve contradictions between computational predictions and experimental data for this compound’s reactivity?

  • Case Study :

  • DFT Calculations : Compare HOMO-LUMO gaps (e.g., Gaussian 09) with experimental redox potentials. Discrepancies may arise from solvation effects not modeled in simulations .
  • Experimental Validation : Redesign assays using deuterated acetonitrile to probe solvent interactions. Cross-validate with X-ray crystallography (e.g., SHELXL refinement) .
    • Data Reconciliation : Apply multivariate analysis (e.g., PCA) to identify outliers in spectroscopic datasets .

Q. What crystallographic methods are recommended for determining the molecular structure of this compound?

  • Protocol :

  • Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 293 K. Index reflections with SHELXD and refine via SHELXL (R factor <0.08) .
  • Structure Solution : Resolve disorder in the sulfanyl group using Fourier difference maps. Apply restraints for C–S bond lengths (1.78–1.82 Å) .
  • Validation : Check CIF files with PLATON for symmetry errors. Report torsion angles between indole and acetonitrile moieties (e.g., C2–S–C–C≡N) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.